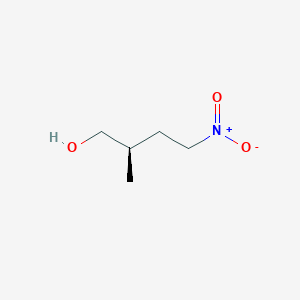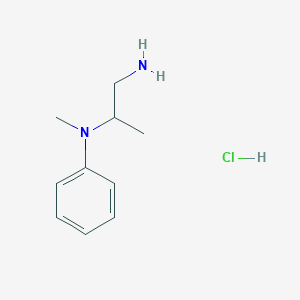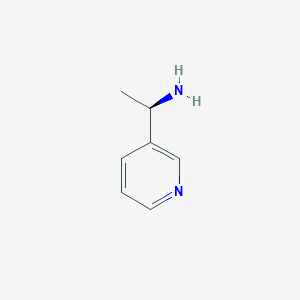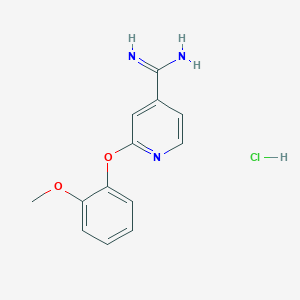![molecular formula C14H20N2 B1452852 N-[(1-éthyl-1H-indol-3-yl)méthyl]propan-2-amine CAS No. 1158691-32-7](/img/structure/B1452852.png)
N-[(1-éthyl-1H-indol-3-yl)méthyl]propan-2-amine
Vue d'ensemble
Description
N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant target for chemical research.
Applications De Recherche Scientifique
N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
Indole Derivatives
Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer and microbial infections . Indoles, both natural and synthetic, exhibit various biologically vital properties .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have shown antiviral activity, suggesting they may interact with pathways involved in viral replication .
Molecular and Cellular Effects
The molecular and cellular effects of indole derivatives can be diverse, reflecting their wide range of biological activities. For example, some indole derivatives have demonstrated anti-inflammatory and analgesic activities .
Analyse Biochimique
Biochemical Properties
N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.
Cellular Effects
N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular functions . Additionally, N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can influence gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biological activities, which can impact the overall effects of the compound over time.
Dosage Effects in Animal Models
The effects of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At higher doses, it may lead to toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity at high doses . Therefore, it is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic processes within the cell.
Transport and Distribution
The transport and distribution of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine within cells and tissues are mediated by various transporters and binding proteins. For instance, indole derivatives can be transported across cell membranes by specific transporters, such as organic cation transporters . These transporters facilitate the uptake and distribution of the compound within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been reported to localize to the mitochondria, where they can modulate mitochondrial function and energy metabolism . The specific localization of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can impact its overall biological activity and effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine typically involves the reaction of 1-ethyl-1H-indole-3-carbaldehyde with propan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acids, indoline derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1-methyl-1H-indol-3-yl)methyl]propan-2-amine
- N-[(1-ethyl-1H-indol-3-yl)methyl]butan-2-amine
- N-[(1-ethyl-1H-indol-3-yl)methyl]ethan-2-amine
Uniqueness
N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine is unique due to its specific substitution pattern on the indole nucleus and the presence of the propan-2-amine side chain. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications compared to other similar compounds .
Propriétés
IUPAC Name |
N-[(1-ethylindol-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-4-16-10-12(9-15-11(2)3)13-7-5-6-8-14(13)16/h5-8,10-11,15H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGRYRHYREUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B1452769.png)
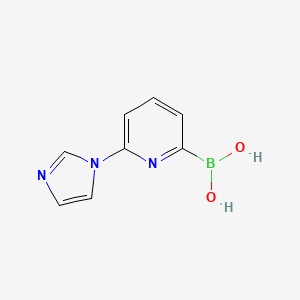


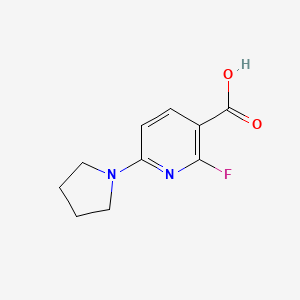
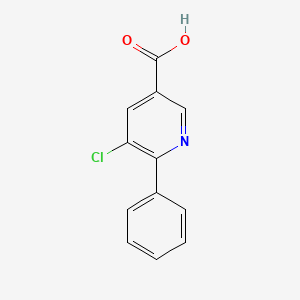
![4-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452782.png)
![Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1452784.png)

